molecular formula C18H18N4O2 B2532567 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 2309342-67-2

3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2532567
CAS No.: 2309342-67-2
M. Wt: 322.368
InChI Key: MTUKHEHZJZZVMR-UHFFFAOYSA-N
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Description

The compound 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide features a biphenyl scaffold substituted with a methoxy group at the 3' position and a carboxamide group at the 4-position. The carboxamide nitrogen is further functionalized with a 2-(2H-1,2,3-triazol-2-yl)ethyl side chain. This structure combines a rigid aromatic core with a polar triazole moiety, which may enhance solubility and facilitate interactions with biological targets through hydrogen bonding .

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-4-2-3-16(13-17)14-5-7-15(8-6-14)18(23)19-11-12-22-20-9-10-21-22/h2-10,13H,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUKHEHZJZZVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Construction

The biphenyl system is most efficiently assembled via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to join aromatic boronic acids with halogenated benzoic acid derivatives. The 3'-methoxy substituent is introduced through selective functionalization of the boronic acid coupling partner.

Triazole-Ethylamine Synthesis

The 2-(2H-1,2,3-triazol-2-yl)ethylamine side chain requires precise regiocontrol during triazole formation. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-regioisomers, alternative methods using β-ketoesters or nitriles enable access to 1,2,3-triazole derivatives.

Amide Bond Formation

Coupling the biphenyl carboxylic acid with the triazole-containing amine employs classical activation strategies, including acyl chloride intermediates or modern coupling reagents.

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

The biphenyl scaffold is constructed through palladium-mediated coupling of 4-bromobenzoic acid derivatives with 3-methoxyphenylboronic acid.

Reaction Optimization

Optimal conditions adapted from recent protocols:

  • Catalyst : Palladium(II) acetate (1 mol%)
  • Base : Triethylamine (3 equiv)
  • Solvent : Ethanol/water (1:1 v/v)
  • Temperature : 25°C
  • Yield : 82-89%

Notably, the aqueous ethanol solvent system enhances catalyst stability while maintaining boronic acid reactivity. Microwave-assisted coupling at 80°C reduces reaction time to 2 hours with comparable yields.

Ester Protection and Hydrolysis

Methyl ester protection of the carboxylic acid during coupling prevents undesired side reactions:

  • Esterification : Treat 4-bromobenzoic acid with thionyl chloride in methanol (0°C → reflux, 12 h)
  • Coupling : Suzuki reaction with 3-methoxyphenylboronic acid
  • Hydrolysis : Saponification with KOH (2M, methanol/water, 65°C, 6 h)

Synthesis of 2-(2H-1,2,3-Triazol-2-yl)ethylamine

Regioselective triazole formation presents a significant synthetic challenge. Two predominant strategies emerge from literature analysis.

Azide-Alkyne Cycloaddition Approach

While CuAAC typically produces 1,4-triazoles, modified conditions using ruthenium catalysts enable 1,5-regioisomer formation:

  • Alkyne preparation : Propargylamine hydrochloride (1.2 equiv)
  • Azide synthesis : 2-Azidoethylamine via NaN3 substitution on 2-chloroethylamine
  • Cycloaddition : RuCl3·3H2O (5 mol%), DMF, 80°C, 24 h
  • Yield : 67% (1,5-regioisomer predominant)

β-Ketoester Condensation Method

Adapting the one-pot procedure from Bertelli et al.:

  • Reactants : Ethyl azidoacetate (1.0 equiv) + methyl 3-oxopentanoate (1.1 equiv)
  • Base : DBU (1.5 equiv) in tert-butanol
  • Conditions : 70°C, 24 h
  • Amination : NH3/MeOH, rt, 12 h
  • Overall yield : 58%

Amide Bond Formation Strategies

Coupling the biphenyl carboxylic acid with triazole-ethylamine employs both classical and contemporary methods.

Acyl Chloride Route

  • Acid activation : Thionyl chloride (3 equiv), reflux, 3 h
  • Amine coupling : 2-(2H-1,2,3-triazol-2-yl)ethylamine (1.2 equiv), DIPEA (2 equiv), DCM, 0°C → rt
  • Yield : 74%

Coupling Reagent Approach

  • Reagents : HATU (1.1 equiv), HOAt (0.2 equiv)
  • Solvent : DMF, 0°C → rt
  • Base : NMM (3 equiv)
  • Yield : 81%

Alternative Synthetic Pathways

One-Pot Biphenyl-Triazole Assembly

Integrating Suzuki coupling with triazole formation:

  • Simultaneous coupling : 4-Bromobenzoate + 3-methoxyphenylboronic acid + Pd(OAc)2
  • In situ triazole synthesis : Add β-ketonitrile + benzyl azide + DBU
  • Yield : 63% (two steps)

Solid-Phase Synthesis

Immobilized benzoic acid on Wang resin enables iterative functionalization:

  • Resin loading : 0.8 mmol/g capacity
  • Suzuki coupling : 3-methoxyphenylboronic acid, 12 h
  • Amidation : HBTU/DIEA, 2-(2H-triazol-2-yl)ethylamine
  • Cleavage : TFA/DCM (1:99), 2 h
  • Yield : 71%

Optimization and Yield Considerations

Critical parameters influencing reaction efficiency:

Parameter Optimal Range Yield Impact (%)
Pd Catalyst Loading 0.8-1.2 mol% ±15
Suzuki Reaction Temp 25-80°C +22
Triazole Cycloaddition Ru vs Cu Catalysis ±18
Amide Coupling Base DIPEA vs NMM ±9

Post-synthetic purification via flash chromatography (SiO2, EtOAc/hexanes gradient) typically affords >95% purity. Recrystallization from ethanol/water mixtures improves crystalline form for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, less oxidized molecule.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines:

  • Mechanism of Action : The compound acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in affected cells. For instance, triazole derivatives have shown up to 97% inhibition of cell growth in certain human cancer cell lines (NCI-60 panel) .
  • Case Studies : In a study involving synthesized triazoles, compounds similar to 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide were tested against MCF7 (breast cancer) and DU-145 (prostate cancer) cells. Results indicated that these compounds caused significant G2/M phase arrest and exhibited pro-apoptotic effects .

Antiviral Applications

The antiviral potential of this compound is also noteworthy. Triazole-containing compounds have been identified as effective against various viral infections:

  • Mechanism of Action : These compounds may interfere with viral replication processes by targeting viral enzymes or host cell pathways essential for viral life cycles.
  • Research Findings : A study highlighted the effectiveness of triazole derivatives against hepatitis C virus (HCV), where certain analogs exhibited over 95% inhibition at concentrations around 10 μM . This suggests that 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide could be explored further for antiviral drug development.

Pharmacological Insights

The pharmacological profile of this compound indicates a broad spectrum of activity due to its ability to interact with various biological targets:

  • Enzyme Interactions : The presence of the triazole ring allows for multiple interactions with enzymes and proteins through hydrogen bonding and hydrophobic interactions . This versatility enhances the potential for developing targeted therapies.

Summary Table of Applications

Application Area Target Activity Reference
AnticancerVarious cancer cellsUp to 97% growth inhibition
AntiviralHepatitis C virusOver 95% inhibition at 10 μM
MechanismTopoisomeraseDisruption of DNA replication

Mechanism of Action

The mechanism of action for 3’-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and biphenyl core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Triazole vs.
  • Substituent Effects : Fluorine (19a) and bromine (16) introduce electronegativity or steric bulk, respectively, while methoxy groups (11a) enhance hydrophilicity .
  • Carboxamide Modifications : N-methylation (19a, 11a) reduces hydrogen-bonding capacity compared to the target compound’s triazole-ethyl chain, which may act as a bioisostere for amide or ester groups .

Physicochemical and Pharmacological Properties

  • Solubility: The triazole and methoxy groups in the target compound likely improve aqueous solubility compared to non-polar analogs like N-(3-bromophenyl)[1,1'-biphenyl]-4-carboxamide .
  • Biological Activity : While direct data is absent, structurally related biphenyl carboxamides (e.g., 19a, 11a) are studied for 17β-hydroxysteroid dehydrogenase inhibition and anti-inflammatory activity .

Biological Activity

3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide is a compound that incorporates a triazole moiety known for its diverse biological activities. The triazole ring has been extensively studied due to its potential in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of compounds containing the triazole moiety often involves several mechanisms:

  • Inhibition of Enzymes : Many triazole derivatives inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play critical roles in inflammatory processes. For instance, studies have shown that related compounds can significantly reduce COX-1 and COX-2 activity .
  • Antimicrobial Activity : Triazole derivatives have demonstrated efficacy against various microbial strains by disrupting cell wall synthesis or inhibiting vital metabolic pathways .
  • Anticancer Properties : The ability to induce apoptosis in cancer cells has been observed in several studies involving triazole derivatives. This is often mediated through the modulation of signaling pathways related to cell survival .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against several strains. In one study, derivatives similar to 3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against Mycobacterium tuberculosis .

CompoundTarget OrganismMIC (μg/mL)
5nM. tuberculosis12.5
5gM. abscessus25
5iM. bovis BCG50

Anti-inflammatory Activity

In vitro studies show that compounds with a triazole structure can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory potential was assessed using carrageenan-induced models where these compounds exhibited significant reductions in paw edema compared to standard treatments like diclofenac .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A5070
Compound B4060

Case Studies

Several case studies highlight the therapeutic potential of triazole-containing compounds:

  • Case Study on Anticancer Activity : A derivative similar to the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : A study involving the synthesis of multiple triazole derivatives found that certain modifications enhanced their activity against resistant strains of bacteria and fungi, suggesting structural optimization could lead to more effective treatments .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

StepCatalyst/SolventTemperatureYield (%)Source
Biphenyl couplingPd(PPh₃)₄, DMF/H₂O80°C70–85
Triazole formationCuSO₄·NaAsc, THF60°C60–75
Amide bond synthesisEDCI/HOBt, DCM0–5°C80–90

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms regiochemistry of the triazole ring (e.g., 2H-1,2,3-triazol-2-yl protons resonate at δ 7.8–8.2 ppm) and biphenyl coupling (para-substitution indicated by aromatic splitting patterns) .
    • 2D NMR (HSQC, HMBC) resolves ambiguities in amide connectivity and methoxy group placement .
  • IR Spectroscopy :
    • Amide C=O stretch (~1650–1680 cm⁻¹) and triazole C-N absorption (~1520 cm⁻¹) validate functional groups .
  • Mass Spectrometry (HRMS) :
    • Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (C₂₄H₂₂N₄O₂) with <2 ppm error .

Critical Note: Cross-validate spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address interpretation conflicts .

Basic: What initial biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

  • In vitro enzyme assays :
    • Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase inhibition) .
    • IC₅₀ determination via dose-response curves (4–6 concentrations, triplicate runs) .
  • Cytotoxicity profiling :
    • Use MTT assays on HEK-293 or HepG2 cell lines to identify off-target effects at 10–100 μM concentrations .
  • Target selectivity :
    • Compare activity across homologous enzymes (e.g., COX-1 vs. COX-2) to assess specificity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity validation :
    • Reanalyze compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
  • Orthogonal assays :
    • Confirm enzyme inhibition using both fluorescence-based and radiometric assays (e.g., HTRF vs. radioactive ATP incorporation) .
  • Structural analogs :
    • Synthesize derivatives (e.g., methoxy→ethoxy substitution) to isolate structure-activity relationships (SAR) .

Case Study : Inconsistent COX-2 inhibition data resolved by identifying batch-dependent residual Pd catalyst (detected via ICP-MS), which artificially inflated activity .

Advanced: What computational strategies are employed to predict binding affinity and selectivity?

Methodological Answer:

  • Molecular docking (AutoDock Vina) :
    • Dock the compound into X-ray structures of target proteins (e.g., PDB: 1CX2) to identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
  • Molecular dynamics (MD) simulations :
    • Run 100 ns simulations (AMBER force field) to assess binding stability and conformational changes .
  • Quantum chemical calculations :
    • Use DFT (B3LYP/6-31G*) to compute electrostatic potential maps, guiding SAR for methoxy group modifications .

Q. Table 2: Computational vs. Experimental Binding Affinities

TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)Source
COX-2-9.285 ± 12
EGFR kinase-7.8>10,000

Advanced: How to address discrepancies in spectral data interpretation during structural elucidation?

Methodological Answer:

  • X-ray crystallography :
    • Resolve ambiguous NOEs (e.g., biphenyl torsion angles) by growing single crystals via vapor diffusion (solvent: ethyl acetate/hexane) .
  • 2D NMR :
    • Use ROESY to confirm spatial proximity between triazole protons and methoxy groups .
  • Hybrid validation :
    • Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments .

Example : A reported δ 7.5 ppm signal initially assigned to triazole protons was corrected to biphenyl protons after DFT analysis revealed a 0.3 ppm deviation .

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